4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)-
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Overview
Description
8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that includes pyrazole, triazole, and pyrimidine moieties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isocyanate with hydrazine derivatives to form the pyrazole ring, followed by cyclization with triazole and pyrimidine precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: A precursor used in the synthesis of the compound.
[1,2,4]Triazolo[1,5-a]pyridines: Compounds with a similar triazole-pyrimidine fused ring system.
Uniqueness
8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
141300-29-0 |
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Molecular Formula |
C13H10N6O2 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H10N6O2/c1-21-9-4-2-8(3-5-9)18-7-15-19-12(20)10-6-14-17-11(10)16-13(18)19/h2-7H,1H3,(H,14,17) |
InChI Key |
XSUAKXJENOJVNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4 |
Origin of Product |
United States |
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